|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.ClC(Cl)(O[C:24](=[O:30])OC(Cl)(Cl)Cl)Cl.[F:32][C:33]1[CH:38]=[C:37]([B:39]2[O:43][C:42]([CH3:45])([CH3:44])[C:41]([CH3:47])([CH3:46])[O:40]2)[CH:36]=[CH:35][C:34]=1[NH2:48]>C(Cl)Cl.O>[F:32][C:33]1[CH:38]=[C:37]([B:39]2[O:43][C:42]([CH3:44])([CH3:45])[C:41]([CH3:47])([CH3:46])[O:40]2)[CH:36]=[CH:35][C:34]=1[NH:48][C:24]([NH:4][C:3]1[CH:5]=[C:6]([C:9]([F:10])([F:11])[F:12])[CH:7]=[CH:8][C:2]=1[F:1])=[O:30]
|
|
Name
|
|
|
Quantity
|
8.55 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)N
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Type
|
CUSTOM
|
|
Details
|
Then the reaction mixture was stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting amine
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from 90% EtOH yielding 4.5 g of the target product
|
|
Type
|
CUSTOM
|
|
Details
|
Flash column chromatography of the residue obtained from evaporation of the mother liquid
|
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |